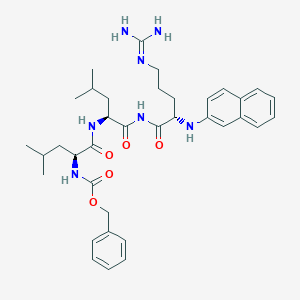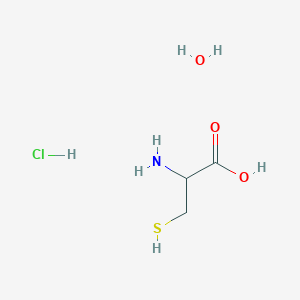
8-Ethylguanine
Descripción general
Descripción
8-Ethylguanine is a chemical compound with the molecular formula C7H9N5O . It is a derivative of guanine, one of the four main nucleobases in the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of 8-Ethylguanine consists of 7 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques like X-ray crystallography .
Aplicaciones Científicas De Investigación
DNA Repair and Carcinogenic Protection :
- Thomale et al. (1990) found that the repair of O6-ethylguanine in DNA can protect cells from tumorigenic conversion by carcinogens like N-ethyl-N-nitrosourea. This study emphasizes the role of specific enzymatic repair of O6-ethylguanine in reducing the risk of malignant conversion in cells exposed to carcinogens (Thomale et al., 1990).
DNA Adducts and Carcinogenesis :
- Singer et al. (1978) demonstrated that oxygens in DNA are primary targets for ethylnitrosourea in various cell types. This research contributes to understanding the nature and proportion of alkyl products in DNA, highlighting the significant reaction of pyrimidine oxygen atoms with carcinogens (Singer et al., 1978).
Modification of DNA Bases :
- Sigel et al. (2000) studied the hydrogen bonding properties of various guanine derivatives, including 9-ethylguanine, in the context of Watson-Crick pairing schemes. Their findings indicate that modifications at the N7 or C8 positions of guanine can significantly influence hydrogen bond formation and stability (Sigel et al., 2000).
Role in Brain Carcinogenesis :
- Goth and Rajewsky (1974) found that the persistence of O6-ethylguanine in rat brain DNA correlates with nervous system-specific carcinogenesis by ethylnitrosourea. This suggests that the rate of elimination of O6-ethylguanine from DNA is a critical factor in neoplastic transformation by certain carcinogens (Goth & Rajewsky, 1974).
Impact on Oxidative DNA Damage :
- Rodriguez et al. (2000) investigated the levels of 8-hydroxyguanine in DNA and its role in oxidative processes, including free radicals. Their research aids in understanding the miscoding properties of 8-hydroxyguanine and its potential role in mutagenesis and carcinogenesis (Rodriguez et al., 2000).
Propiedades
IUPAC Name |
2-amino-8-ethyl-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-3-9-4-5(10-3)11-7(8)12-6(4)13/h2H2,1H3,(H4,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXLJLHQYAGJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566380 | |
| Record name | 2-Amino-8-ethyl-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethylguanine | |
CAS RN |
113193-97-8 | |
| Record name | 2-Amino-8-ethyl-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B57328.png)









![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
